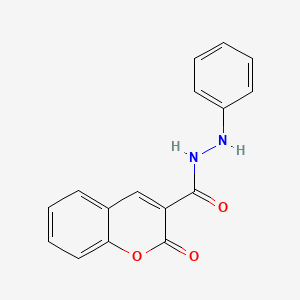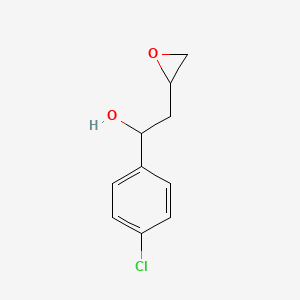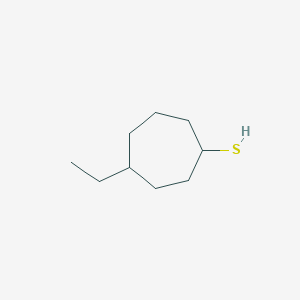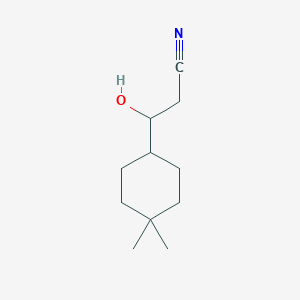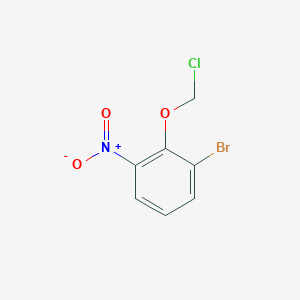
(1-Methanesulfonylethenyl)cyclopropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Methanesulfonylethenyl)cyclopropane is an organic compound that features a cyclopropane ring substituted with a methanesulfonylethenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methanesulfonylethenyl)cyclopropane can be achieved through several methods. One common approach involves the cyclopropanation of alkenes using diazomethane or other carbene precursors . The reaction typically requires a catalyst such as copper or rhodium to facilitate the formation of the cyclopropane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
(1-Methanesulfonylethenyl)cyclopropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, sulfides, and various substituted derivatives depending on the reagents and conditions used .
Aplicaciones Científicas De Investigación
(1-Methanesulfonylethenyl)cyclopropane has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of (1-Methanesulfonylethenyl)cyclopropane involves its interaction with molecular targets through its reactive cyclopropane ring and sulfonyl group. The compound can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways, contributing to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropane: A simple cycloalkane with a three-membered ring, known for its high reactivity due to ring strain.
Cyclopropene: A cycloalkene with a three-membered ring containing a double bond, exhibiting unique reactivity patterns.
Spirocyclopropanes: Compounds featuring a cyclopropane ring fused to another ring system, used in various synthetic applications.
Uniqueness
(1-Methanesulfonylethenyl)cyclopropane is unique due to the presence of the methanesulfonylethenyl group, which imparts distinct chemical properties and reactivity compared to other cyclopropane derivatives. This functional group enhances its potential for diverse chemical transformations and applications in research and industry .
Propiedades
Fórmula molecular |
C6H10O2S |
|---|---|
Peso molecular |
146.21 g/mol |
Nombre IUPAC |
1-methylsulfonylethenylcyclopropane |
InChI |
InChI=1S/C6H10O2S/c1-5(6-3-4-6)9(2,7)8/h6H,1,3-4H2,2H3 |
Clave InChI |
BPORWPPUNOPWGY-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C(=C)C1CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


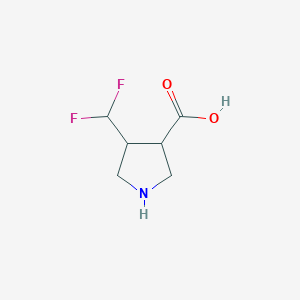
![1-{3-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-amine](/img/structure/B13159443.png)

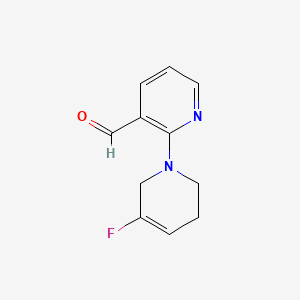
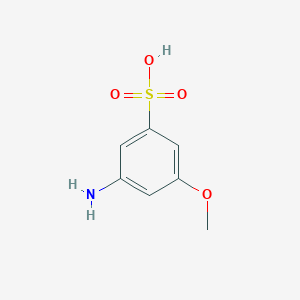
![(1R)-1-[4-(2-Methylpropoxy)phenyl]ethan-1-amine](/img/structure/B13159459.png)

